Cas no 2680832-28-2 (3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid)
![3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid structure](https://ja.kuujia.com/scimg/cas/2680832-28-2x500.png)
3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid 化学的及び物理的性質
名前と識別子
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- 2680832-28-2
- EN300-28286124
- 3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
- 3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid
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- インチ: 1S/C13H15NO6/c1-4-7-20-13(17)14-11-9(19-3)6-5-8(18-2)10(11)12(15)16/h4-6H,1,7H2,2-3H3,(H,14,17)(H,15,16)
- InChIKey: AEAJMPYRULOALU-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=C(C(C(=O)O)=C1NC(=O)OCC=C)OC
計算された属性
- せいみつぶんしりょう: 281.08993720g/mol
- どういたいしつりょう: 281.08993720g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 20
- 回転可能化学結合数: 7
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 94.1Ų
3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286124-0.5g |
3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680832-28-2 | 0.5g |
$1014.0 | 2023-05-25 | ||
Enamine | EN300-28286124-10.0g |
3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680832-28-2 | 10g |
$4545.0 | 2023-05-25 | ||
Enamine | EN300-28286124-0.25g |
3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680832-28-2 | 0.25g |
$972.0 | 2023-05-25 | ||
Enamine | EN300-28286124-1.0g |
3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680832-28-2 | 1g |
$1057.0 | 2023-05-25 | ||
Enamine | EN300-28286124-0.05g |
3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680832-28-2 | 0.05g |
$888.0 | 2023-05-25 | ||
Enamine | EN300-28286124-5.0g |
3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680832-28-2 | 5g |
$3065.0 | 2023-05-25 | ||
Enamine | EN300-28286124-2.5g |
3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680832-28-2 | 2.5g |
$2071.0 | 2023-05-25 | ||
Enamine | EN300-28286124-0.1g |
3,6-dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |
2680832-28-2 | 0.1g |
$930.0 | 2023-05-25 |
3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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10. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acidに関する追加情報
Research Briefing on 3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid (CAS: 2680832-28-2)
In recent years, the compound 3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid (CAS: 2680832-28-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has been explored for its potential applications in drug development, particularly as a building block for more complex pharmacophores. The presence of both methoxy and allyloxycarbonylamino groups makes it a versatile intermediate in synthetic chemistry, enabling the construction of diverse bioactive compounds.
Recent studies have focused on the synthesis and functionalization of 3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid to enhance its utility in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its role as a key precursor in the development of novel kinase inhibitors. The researchers utilized this compound to introduce specific functional groups that improved binding affinity to target proteins, thereby enhancing inhibitory activity. The study highlighted the compound's potential in addressing drug resistance mechanisms observed in certain cancers.
Another significant advancement was reported in a 2024 study published in Bioorganic & Medicinal Chemistry Letters, where 3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid was employed in the design of prodrugs. The researchers leveraged its carboxylic acid moiety to create ester-based prodrugs, which exhibited improved bioavailability and targeted release profiles. This approach holds promise for the development of more effective therapeutics with reduced side effects.
In addition to its applications in drug design, the compound has also been investigated for its role in chemical biology. A recent preprint on ChemRxiv detailed its use as a fluorescent probe for detecting enzymatic activity. The study demonstrated that modifications to the allyloxycarbonylamino group could yield probes with high specificity for certain enzymes, enabling real-time monitoring of biochemical processes. This innovation opens new avenues for diagnostic and research tools in molecular biology.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of 3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid. A 2023 review in Organic Process Research & Development highlighted the need for more efficient synthetic routes to meet industrial demands. The authors proposed catalytic methods that could reduce byproduct formation and improve yield, which are critical for commercial viability.
In conclusion, 3,6-Dimethoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid (CAS: 2680832-28-2) represents a valuable tool in both pharmaceutical and chemical biology research. Its versatility as a synthetic intermediate and its potential in drug development underscore its importance in the field. Future research should focus on optimizing its synthesis and expanding its applications to fully realize its therapeutic and diagnostic potential.
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